Cas no 339590-38-4 (Furo[2,3-d]pyrimidin-4-amine, 5,6-bis(4-methoxyphenyl)-)

Furo[2,3-d]pyrimidin-4-amine, 5,6-bis(4-methoxyphenyl)- structure
339590-38-4 structure
Product Name:Furo[2,3-d]pyrimidin-4-amine, 5,6-bis(4-methoxyphenyl)-
CAS No:339590-38-4
MF:C20H17N3O3
MW:347.367284536362
CID:1462429
PubChem ID:838889
Update Time:2025-04-20

Furo[2,3-d]pyrimidin-4-amine, 5,6-bis(4-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Furo[2,3-d]pyrimidin-4-amine, 5,6-bis(4-methoxyphenyl)-
    • 5,6-bis(4-methoxyphenyl)-Furo[2,3-d]pyrimidin-4-amine
    • furo[2,3-d]pyrimidine deriv. 1
    • DB-292417
    • Oprea1_258467
    • 339365-14-9
    • DA-38276
    • AKOS000369448
    • CHEMBL196021
    • Oprea1_822143
    • 339590-38-4
    • STK281593
    • CCG-317244
    • BDBM5802
    • 5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
    • Inchi: 1S/C20H17N3O3/c1-24-14-7-3-12(4-8-14)16-17-19(21)22-11-23-20(17)26-18(16)13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H2,21,22,23)
    • InChI Key: SLIYJTVHXLYNJL-UHFFFAOYSA-N
    • SMILES: O1C2C(=C(N)N=CN=2)C(C2C=CC(=CC=2)OC)=C1C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 347.12711
  • Monoisotopic Mass: 347.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 83.4Ų

Experimental Properties

  • PSA: 83.4
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